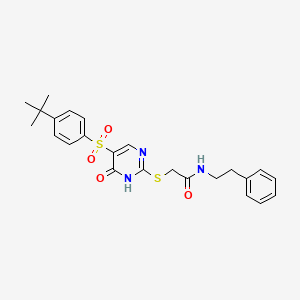

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenethylacetamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups that are characteristic of drug molecules. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that include the use of key intermediates such as 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, which is further modified to introduce various substituents that confer the desired biological activities . The synthesis of classical and nonclassical analogues described in the first paper suggests that similar synthetic strategies could be employed for the compound of interest, with the potential for high potency as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

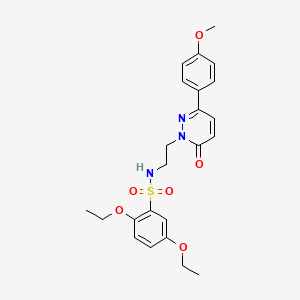

Molecular Structure Analysis

The molecular structure of related compounds, as discussed in the second paper, reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge, with the pyrimidine ring inclined at significant angles to the benzene ring . This conformation is stabilized by intramolecular hydrogen bonding, which is a common feature in drug molecules that can affect their binding to biological targets . The compound likely shares similar structural features, which could be critical for its interaction with enzymes or receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include bromination, Ullmann reactions, and coupling reactions . These reactions are used to introduce various functional groups that are essential for the biological activity of the compounds. The compound of interest may undergo similar reactions during its synthesis, which would be designed to optimize its activity and selectivity for its biological targets.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenethylacetamide are not provided, the properties of related compounds can be indicative. The presence of multiple hydrogen bond donors and acceptors, as well as hydrophobic regions, suggests that the compound would have a complex interaction with the biological environment, potentially leading to high potency and specificity as suggested by the potent dual inhibitory activity of related compounds against human TS and DHFR . The physical properties such as solubility, stability, and crystallinity would be influenced by the specific functional groups present in the compound.

Aplicaciones Científicas De Investigación

Structural Analysis and Crystal Packing

A study on Bosentan monohydrate , a compound with tert-butyl and sulfonyl groups, reveals insights into its crystal structure, including the dihedral angles and packing stabilized by hydrogen bonds, suggesting applications in crystal engineering and drug formulation (Kaur et al., 2012).

Synthesis and Reactivity

Research on the synthesis and properties of polyimides derived from tert-butyl-substituted diamines showcases the relevance of such compounds in materials science, particularly for creating high-strength, high-temperature-resistant polymers (Liaw & Liaw, 1996).

Antimicrobial Applications

A study focused on novel heterocyclic compounds containing a sulfonamido moiety highlights the antimicrobial potential of such compounds, suggesting applications in developing new antibacterial agents (Azab et al., 2013).

Chemical Synthesis and Chemiluminescence

Investigations into the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes open up avenues for applications in analytical chemistry, specifically in developing sensitive detection methods for various analytes (Watanabe et al., 2010).

Dual Inhibitory Activities

The synthesis and evaluation of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase indicate potential applications in cancer therapy, showcasing the therapeutic relevance of compounds with similar structural motifs (Gangjee et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-24(2,3)18-9-11-19(12-10-18)33(30,31)20-15-26-23(27-22(20)29)32-16-21(28)25-14-13-17-7-5-4-6-8-17/h4-12,15H,13-14,16H2,1-3H3,(H,25,28)(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPODDRWSUDDARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523422.png)

![2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B2523424.png)

![2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2523425.png)

![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2523427.png)

![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2523435.png)

![methyl 4-methyl-3-((10-oxo-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B2523437.png)